![molecular formula C11H9ClOS B8794221 [5-(4-Chloro-phenyl)-thiophen-2-yl]-methanol](/img/structure/B8794221.png)
[5-(4-Chloro-phenyl)-thiophen-2-yl]-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(4-Chloro-phenyl)-thiophen-2-yl]-methanol is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound features a chlorophenyl group attached to the thiophene ring, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Chloro-phenyl)-thiophen-2-yl]-methanol typically involves the condensation of 4-chlorobenzaldehyde with thiophene-2-carbaldehyde, followed by reduction. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to convert the aldehyde groups to alcohols.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and temperature control are crucial factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
[5-(4-Chloro-phenyl)-thiophen-2-yl]-methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced further to remove the chlorophenyl group or to modify the thiophene ring.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield [5-(4-Chlorophenyl)thiophen-2-yl]methanone, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, [5-(4-Chloro-phenyl)-thiophen-2-yl]-methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its derivatives may exhibit biological activity, making it a candidate for further investigation in pharmacology.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. The compound’s structure suggests it could interact with various biological targets, leading to the development of new drugs.
Industry
Industrially, the compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs). Its properties make it suitable for applications in electronics and optoelectronics.
Mechanism of Action
The mechanism of action of [5-(4-Chloro-phenyl)-thiophen-2-yl]-methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: A precursor in the synthesis of [5-(4-Chloro-phenyl)-thiophen-2-yl]-methanol.
4-Chlorobenzaldehyde: Another precursor used in the synthesis.
[5-(4-Chlorophenyl)thiophen-2-yl]methanone: An oxidized derivative of the compound.
Uniqueness
What sets this compound apart from similar compounds is its specific combination of a chlorophenyl group and a thiophene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C11H9ClOS |
|---|---|
Molecular Weight |
224.71 g/mol |
IUPAC Name |
[5-(4-chlorophenyl)thiophen-2-yl]methanol |
InChI |
InChI=1S/C11H9ClOS/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-6,13H,7H2 |
InChI Key |
PZVILWVUPJTMJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)CO)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Propanoic acid,2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-,1,1-dimethylethyl ester,(2S)-](/img/structure/B8794151.png)
![7-(tert-Butyl) 1-methyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-1,7(8H)-dicarboxylate](/img/structure/B8794152.png)
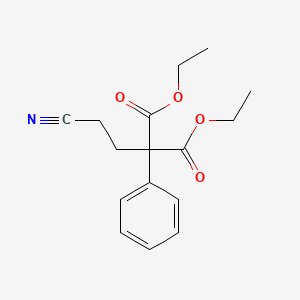
![3-{[4-(2-Methoxyphenyl)piperazin-1-YL]methyl}benzonitrile](/img/structure/B8794159.png)
![[1-(4-bromophenyl)ethyl]hydrazine hydrochloride](/img/structure/B8794165.png)
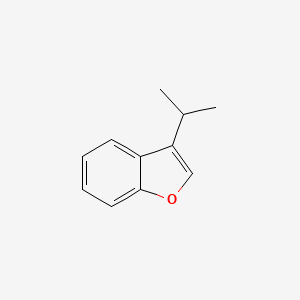
![3-NITRO-N-[(THIOPHEN-2-YL)METHYL]PYRIDIN-2-AMINE](/img/structure/B8794186.png)
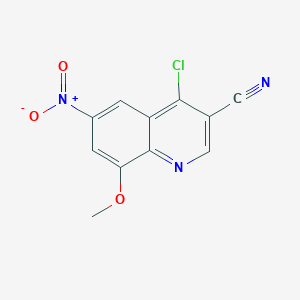
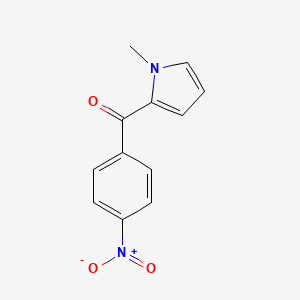
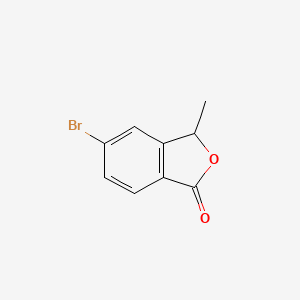
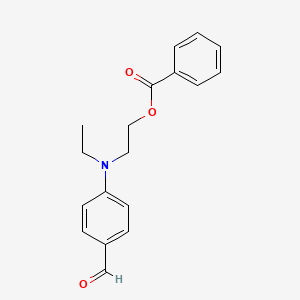

![4-Fluorobenzo[D]thiazol-7-OL](/img/structure/B8794235.png)
![2-(1H-benzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B8794247.png)
